molecular formula C8H13Cl2N3O2 B13615738 Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride

Cat. No.: B13615738
M. Wt: 254.11 g/mol
InChI Key: PTPDKZFAJUFHEI-UHFFFAOYSA-N
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Description

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3O2. It is a derivative of propanoate, featuring an amino group and a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride typically involves the reaction of methyl 2-amino-3-(pyrimidin-2-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-amino-3-(pyrimidin-2-yl)propanoate
  • 2-amino-3-(pyrimidin-2-yl)propanoic acid
  • Methyl2-amino-3-(pyrimidin-2-yl)propanoate hydrochloride

Uniqueness

Methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride is unique due to its specific dihydrochloride form, which can enhance its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6(9)5-7-10-3-2-4-11-7;;/h2-4,6H,5,9H2,1H3;2*1H

InChI Key

PTPDKZFAJUFHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC=N1)N.Cl.Cl

Origin of Product

United States

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